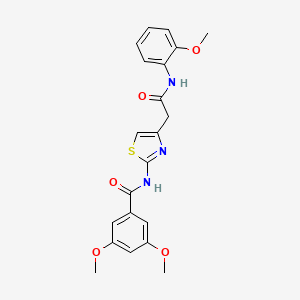

3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

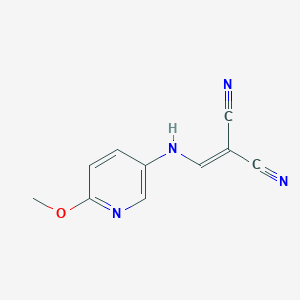

The compound 3,5-dimethoxy-N-(4-(2-((2-methoxyphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide is not directly mentioned in the provided papers. However, the papers discuss related benzamide derivatives with potential biological applications, which can provide insight into the general class of compounds to which the compound belongs. Benzamide derivatives are of considerable interest in medicinal chemistry due to their ability to bind nucleotide protein targets and their potential biological applications, including anticancer properties .

Synthesis Analysis

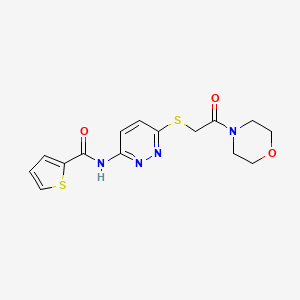

The synthesis of benzamide derivatives can involve various starting materials and methods. For instance, one paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone, a non-steroidal anti-inflammatory drug . Another paper describes the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, which is a solvent-free method providing a more environmentally friendly and efficient approach . These methods could potentially be adapted for the synthesis of the compound .

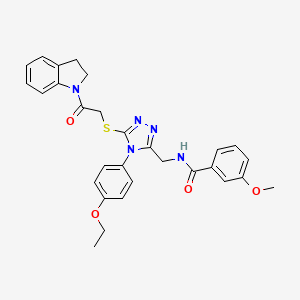

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of a benzamide moiety, which can be further modified with various substituents to enhance biological activity. The papers do not provide specific details on the molecular structure of this compound, but they do confirm the structures of synthesized compounds using techniques such as IR, NMR, mass spectral study, and elemental analysis . These techniques are crucial for determining the structure and confirming the identity of synthesized compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzamide derivatives can vary widely depending on the desired substituents and the pharmacophore being targeted. The papers provided do not detail the specific reactions for the compound but do mention the synthesis of related compounds, which typically involve the formation of amide bonds and the introduction of various functional groups to the benzamide core .

Physical and Chemical Properties Analysis

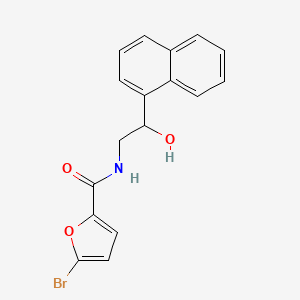

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. While the papers do not discuss the specific properties of this compound, they do mention the evaluation of synthesized compounds for biological activities, such as inhibitory potential against enzymes and anticancer activity . These activities suggest that the physical and chemical properties of these compounds are conducive to biological interactions. Additionally, computational studies, such as ADMET predictions, can provide insights into the drug-like behavior and potential oral bioavailability of these compounds .

Applications De Recherche Scientifique

Synthesis and Biological Activity

Novel heterocyclic compounds derived from benzamides demonstrate a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. For example, compounds synthesized from visnaginone and khellinone have shown significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). This highlights the potential of benzamide derivatives in the development of new therapeutic agents.

Antimicrobial Evaluation

Benzothiazole derivatives, including those incorporating benzamide groups, have been evaluated for their antimicrobial properties. A study involving the synthesis and characterization of such compounds revealed promising antimicrobial activity, underscoring the utility of benzamide derivatives in addressing microbial resistance (Talupur, Satheesh, & Chandrasekhar, 2021).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their application in corrosion inhibition, protecting metals against corrosive environments. The effectiveness of these compounds as corrosion inhibitors for carbon steel in acidic solutions demonstrates their potential industrial applications, particularly in extending the life of metal infrastructure (Hu et al., 2016).

Antioxidant Activities

The exploration of benzamide derivatives from endophytic Streptomyces has led to the discovery of compounds with significant antimicrobial and antioxidant activities. Such findings indicate the potential of benzamide derivatives in contributing to the development of new antioxidants and antimicrobials, further highlighting their versatility in scientific research (Yang et al., 2015).

Mécanisme D'action

Target of Action

Similar compounds, such as benzamides and thiazole derivatives, have been found to interact with a variety of biological targets .

Mode of Action

Thiazole derivatives have been found to interact with dna and topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Similar compounds have been found to affect a variety of biochemical pathways, including those involved in antioxidant, anti-inflammatory, and antimicrobial activities .

Pharmacokinetics

Similar compounds have been synthesized and characterized, suggesting potential bioavailability .

Result of Action

Similar compounds have been found to exhibit antioxidant, anti-inflammatory, and antimicrobial activities .

Action Environment

Similar compounds have been found to exhibit varying degrees of activity under different conditions .

Propriétés

IUPAC Name |

3,5-dimethoxy-N-[4-[2-(2-methoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O5S/c1-27-15-8-13(9-16(11-15)28-2)20(26)24-21-22-14(12-30-21)10-19(25)23-17-6-4-5-7-18(17)29-3/h4-9,11-12H,10H2,1-3H3,(H,23,25)(H,22,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDDPORVIMIBON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-cyclohexyl-2-hydroxyethyl)oxalamide](/img/structure/B2545537.png)

![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 4-(dimethylsulfamoyl)benzoate](/img/structure/B2545541.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2545545.png)

![(5-Methylpyrazin-2-yl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2545548.png)

![N-Methyltricyclo[4.3.1.13,8]undecan-4-amine;hydrochloride](/img/structure/B2545550.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(methylsulfonyl)piperidin-4-yl)methyl)urea](/img/structure/B2545555.png)

![4-[(Pyrido[3,4-d]pyrimidin-4-ylamino)methyl]-6,7-dihydro-5H-1-benzofuran-4-ol](/img/structure/B2545556.png)